N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Description

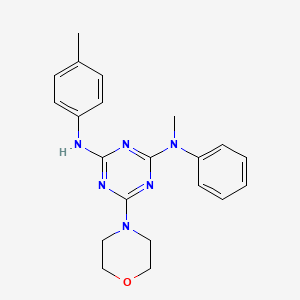

N2-Methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted at positions 2, 4, and 5. Key structural attributes include:

- N2-position: Methyl and phenyl groups.

- N4-position: A p-tolyl (4-methylphenyl) group.

- 6-position: A morpholino (tetrahydropyran-4-yl) substituent.

This compound is synthesized via nucleophilic substitution reactions, typically involving chlorinated triazine precursors and amine derivatives. The morpholino group enhances solubility and modulates electronic properties, while the aryl substituents (phenyl and p-tolyl) influence steric and electronic interactions in biological or material applications .

Properties

IUPAC Name |

4-N-methyl-2-N-(4-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-16-8-10-17(11-9-16)22-19-23-20(26(2)18-6-4-3-5-7-18)25-21(24-19)27-12-14-28-15-13-27/h3-11H,12-15H2,1-2H3,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLZCKPZCRHZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N(C)C3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.

Introduction of Substituents: The morpholino, phenyl, and p-tolyl groups can be introduced through further substitution reactions using appropriate reagents such as morpholine, aniline, and p-toluidine.

Methylation: The final step may involve methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents, catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine may have several applications in scientific research, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible applications in drug development or as a pharmacological tool.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazine derivatives are structurally diverse due to variable substituents at positions 2, 4, and 6. Below is a comparative analysis with key analogues:

Biological Activity

N2-methyl-6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. Its unique structure includes morpholino, phenyl, and p-tolyl groups attached to a triazine ring, which may confer specific biological activities and applications in medicinal chemistry and biochemistry.

Biological Activity

The biological activity of this compound has been explored primarily in the context of cancer research. Similar compounds within the triazine family have demonstrated significant antiproliferative effects against various cancer cell lines.

Antiproliferative Properties

Recent studies have indicated that derivatives of triazine compounds can selectively inhibit the growth of cancer cells. For instance, a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was synthesized and tested against triple-negative breast cancer cell lines (MDA-MB231), showing promising results in inhibiting cell proliferation. The most effective compounds exhibited a growth inhibition concentration (GI50) as low as 0.06 μM against MDA-MB231 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of similar triazine derivatives highlights the importance of substituents on the phenyl rings. Compounds with electron-donating groups in specific positions (para or meta) on the phenyl rings showed enhanced antiproliferative activity. For example:

| Compound | R1 Substituent | R2 Substituent | GI50 (μM) |

|---|---|---|---|

| 70 | para-Methoxy | para-Fluoro | 0.06 |

| 73 | para-Dimethyl | ortho-Chloro | 0.06 |

| 101 | para-Dimethyl | para-Fluoro | 0.08 |

This table illustrates how specific modifications can significantly impact biological activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with molecular targets such as enzymes and receptors. These interactions may modulate signaling pathways critical for cancer cell survival and proliferation.

Case Studies

- Triple-Negative Breast Cancer : In vitro studies have shown that certain triazine derivatives selectively inhibit MDA-MB231 cells without affecting non-cancerous cells like MCF-10A . This selectivity is crucial for developing targeted therapies with fewer side effects.

- Prostate Cancer : Preliminary assessments on DU145 prostate cancer cell lines indicated similar antiproliferative properties for some triazine derivatives, suggesting broader applicability across different cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.